1-(4-chlorobenzenesulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
Description
The compound 1-(4-chlorobenzenesulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a triazolopyridazine derivative featuring a piperazine scaffold linked to a 3-ethyl-substituted triazolopyridazine core and a 4-chlorobenzenesulfonyl group. This structure combines a sulfonamide moiety with a bicyclic heteroaromatic system, which is characteristic of bioactive molecules targeting epigenetic regulators like bromodomains (BRDs) or kinases . The 4-chlorobenzenesulfonyl group may enhance solubility and binding specificity, while the ethyl substituent at position 3 of the triazolopyridazine ring could modulate steric and electronic interactions with target proteins .
Propriétés
IUPAC Name |
6-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN6O2S/c1-2-15-19-20-16-7-8-17(21-24(15)16)22-9-11-23(12-10-22)27(25,26)14-5-3-13(18)4-6-14/h3-8H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEBTJITRJHERU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzenesulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine typically involves multi-step reactions, starting from readily available starting materials. A common synthetic route includes:
Preparation of Triazolopyridazine Core: : The synthesis begins with the formation of the triazolopyridazine core, which is achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: : The core structure is further modified by introducing the piperazine moiety via substitution reactions, often using reagents such as piperazine or its derivatives.
Introduction of Sulfonyl Group: : The final step involves the addition of the 4-chlorobenzenesulfonyl group, typically through sulfonylation reactions using sulfonyl chlorides in the presence of a base like triethylamine.
Industrial Production Methods
For large-scale production, these methods are optimized for high yield and purity. Industrial processes might involve continuous flow reactions and use of catalysts to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-chlorobenzenesulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine can undergo various chemical reactions:
Oxidation: : The compound can be oxidized under controlled conditions to yield specific oxidized products.
Reduction: : Similarly, it can be reduced using standard reducing agents to obtain reduced analogs.
Substitution: : The aromatic chlorosulfonyl group can be substituted with other nucleophiles to form diverse derivatives.
Common Reagents and Conditions
Oxidation: : Typical oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Commonly used reducing agents include sodium borohydride and hydrogen in the presence of a palladium catalyst.
Substitution: : Conditions generally involve the use of bases such as sodium hydroxide or potassium carbonate.
Major Products
The major products depend on the reaction conditions and reagents used, but they generally include various derivatives with modified functional groups at different positions on the compound's structure.
Applications De Recherche Scientifique
1-(4-chlorobenzenesulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has garnered interest in several fields:
Chemistry: : Used as a building block in the synthesis of more complex molecules and materials.
Biology: : Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: : Explored for therapeutic properties, particularly its potential as an anti-cancer or anti-microbial agent.
Industry: : Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
Molecular Targets and Pathways
The mechanism of action involves the interaction with specific molecular targets, potentially inhibiting enzymes or interacting with receptors. The exact pathways depend on the biological context and application.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of triazolopyridazine-based inhibitors. Key analogues and their distinguishing features are summarized below:
Key Comparative Insights
Substituent Effects on Potency: The 3-ethyl group in the target compound may balance lipophilicity and steric bulk compared to bulkier groups (e.g., 3-isopropyl in STK719914) or polar moieties (e.g., methoxy in AZD5153). Ethyl substituents are associated with moderate cellular activity in BRD4 inhibition . Bivalent vs. Monovalent Binding: AZD5153’s bivalent structure enhances BRD4 affinity (IC₅₀ = 3 nM) by engaging two bromodomains simultaneously, whereas monovalent analogues like the target compound may require higher concentrations for equivalent effects .
Synthetic Feasibility :
- Sulfonamide derivatives (e.g., Compound 29) often exhibit lower yields compared to urea-linked analogues (Compounds 38–40), possibly due to competing side reactions during sulfonyl chloride coupling .
Solubility and Pharmacokinetics :
- The 4-chlorobenzenesulfonyl group in the target compound likely improves aqueous solubility over alkylsulfonyl variants (e.g., ethanesulfonyl in Compound 29). However, AZD5153’s methoxy group and optimized piperazine linker contribute to superior pharmacokinetic profiles in vivo .
Target Selectivity :
- Triazolopyridazines with indole-derived side chains (e.g., Compound 12) may exhibit off-target interactions with serotonin receptors or kinases, whereas the target compound’s sulfonamide group could favor BRD4 or unrelated targets like carbonic anhydrases .

Research Findings and Implications
- BRD4 Inhibition : The triazolopyridazine scaffold is a validated BRD4 inhibitor template. While the target compound lacks bivalent binding, its sulfonamide group may compensate by interacting with conserved lysine residues in the bromodomain acetyl-lysine binding pocket .
- c-Myc Regulation : Analogues like AZD5153 suppress c-Myc transcription, a key oncogene. The target compound’s efficacy in similar pathways remains unverified but is plausible given structural similarities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

